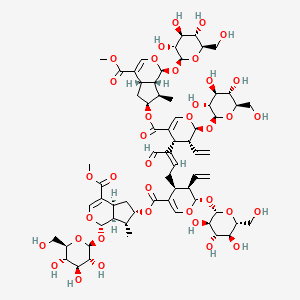

Dipsanoside B

Description

Properties

IUPAC Name |

methyl (1S,4aS,6S,7R,7aS)-6-[(2S,3R,4S)-4-[(Z)-3-[(2S,3R,4R)-5-[[(1S,4aS,6S,7R,7aS)-4-methoxycarbonyl-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-6-yl]oxycarbonyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]-4-oxobut-2-enyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carbonyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H90O37/c1-7-25-27(30(18-90-59(25)100-63-51(80)47(76)43(72)36(14-68)96-63)57(86)94-34-11-28-31(55(84)88-5)19-92-61(40(28)22(34)3)102-65-53(82)49(78)45(74)38(16-70)98-65)10-9-24(13-67)42-26(8-2)60(101-64-52(81)48(77)44(73)37(15-69)97-64)91-21-33(42)58(87)95-35-12-29-32(56(85)89-6)20-93-62(41(29)23(35)4)103-66-54(83)50(79)46(75)39(17-71)99-66/h7-9,13,18-23,25-29,34-54,59-66,68-83H,1-2,10-12,14-17H2,3-6H3/b24-9+/t22-,23-,25+,26+,27-,28+,29+,34-,35-,36+,37+,38+,39+,40+,41+,42-,43+,44+,45+,46+,47-,48-,49-,50-,51+,52+,53+,54+,59-,60-,61-,62-,63-,64-,65-,66-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGFCDHIJCNLFPY-TYGHAODNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C4=COC(C(C4CC=C(C=O)C5C(C(OC=C5C(=O)OC6CC7C(C6C)C(OC=C7C(=O)OC)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C=C)C=C)OC1C(C(C(C(O1)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](C[C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC(=O)C4=CO[C@H]([C@@H]([C@@H]4C/C=C(\C=O)/[C@H]5[C@H]([C@@H](OC=C5C(=O)O[C@H]6C[C@H]7[C@@H]([C@H]6C)[C@@H](OC=C7C(=O)OC)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C=C)C=C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H90O37 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601317561 | |

| Record name | Dipsanoside B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1475.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889678-64-2 | |

| Record name | Dipsanoside B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=889678-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dipsanoside B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Dipsanoside B: A Comprehensive Technical Overview of its Chemical Structure and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipsanoside B is a triterpenoid saponin that has garnered interest within the scientific community for its potential therapeutic properties. As a member of the saponin class of compounds, it is characterized by a complex chemical structure and is found in plants of the Dipsacus genus. This technical guide provides a detailed examination of the chemical structure of this compound, along with an overview of its biological activities and the signaling pathways it is proposed to modulate. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound is a complex glycoside with a triterpenoid aglycone core. Its chemical identity is well-established through spectroscopic analysis.

Table 1: Chemical and Physical Properties of this compound [1]

| Property | Value |

| Molecular Formula | C₅₃H₈₆O₂₂ |

| Molecular Weight | 1075.2 g/mol |

| IUPAC Name | [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

| CAS Number | 33289-85-9 |

The structure of this compound consists of a hederagenin aglycone, which is a pentacyclic triterpene. This core is glycosidically linked to a branched sugar chain at the C-3 position and an ester-linked sugar chain at the C-28 position. The intricate arrangement of these sugar moieties is crucial for its biological activity.

Biological Activities and Signaling Pathways

While research specifically focused on this compound is still emerging, studies on saponins from the Dipsacus genus suggest a range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects. The proposed mechanisms of action for these activities often involve the modulation of key cellular signaling pathways.

Anti-inflammatory Activity

Saponins from Dipsacus species have demonstrated anti-inflammatory properties. The primary signaling pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting the activation of NF-κB.

Cytotoxic Activity and Apoptosis

Certain saponins have been shown to induce apoptosis, or programmed cell death, in cancer cell lines. This process is tightly regulated by a complex interplay of pro-apoptotic and anti-apoptotic proteins, notably the Bcl-2 family, and executed by a cascade of enzymes called caspases. It is plausible that this compound could induce apoptosis by modulating the ratio of Bcl-2 family proteins and activating the caspase cascade.

Antioxidant Activity

The antioxidant potential of natural compounds is often evaluated by their ability to scavenge free radicals. While specific quantitative data for this compound is not extensively available, related compounds have shown antioxidant effects.

Experimental Protocols

To facilitate further research on this compound, this section provides detailed methodologies for key in vitro assays used to evaluate its biological activities.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the log of the compound concentration.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of a compound.

Protocol:

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of this compound (e.g., 10, 25, 50, 100, 200 µg/mL in methanol) to 100 µL of the DPPH solution. A control containing only methanol and the DPPH solution should be included. Ascorbic acid can be used as a positive control.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Data Analysis: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC₅₀ value can be determined from a plot of scavenging activity against the concentration of the compound.

Conclusion

This compound presents a complex and intriguing chemical structure with potential for significant biological activity. While current research provides a foundation for understanding its anti-inflammatory, cytotoxic, and antioxidant properties, further in-depth studies are required to fully elucidate its mechanisms of action and therapeutic potential. The experimental protocols and pathway diagrams provided in this guide are intended to support and stimulate future investigations into this promising natural product. The continued exploration of this compound and related saponins may lead to the development of novel therapeutic agents for a variety of diseases.

References

Dipsanoside B: A Technical Guide on its Natural Occurrence, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipsanoside B is a naturally occurring iridoid glycoside that has garnered interest within the scientific community for its potential biological activities. This technical guide provides an in-depth overview of its primary natural source, detailed experimental protocols for its isolation and analysis, and an exploration of its known biological effects and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Occurrence

This compound is predominantly isolated from the roots of Dipsacus asper, a perennial herb widely distributed in Asia and used in traditional medicine. It is considered a characteristic compound of D. asper roots.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound.

| Data Point | Value | Cell Line/Assay Conditions |

| IC₅₀ (Nitric Oxide Inhibition) | 21.3 µM | Lipopolysaccharide (LPS)-activated RAW264.7 murine macrophage cells |

Experimental Protocols

Isolation of this compound from Dipsacus asper

The following protocol is a composite methodology based on published literature for the isolation of this compound.

1. Extraction:

-

Dried and powdered roots of Dipsacus asper are extracted with methanol (MeOH) at room temperature.

-

The solvent is evaporated under reduced pressure to yield a crude methanol extract.

-

The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to fractionate the components based on their polarity.

2. Column Chromatography:

-

The n-butanol soluble fraction, which is enriched with iridoid glycosides, is subjected to column chromatography over a suitable stationary phase, such as Diaion HP-20 resin or silica gel.

-

A gradient elution is performed using a mobile phase system of water and methanol (H₂O-MeOH), starting with a high concentration of water and gradually increasing the proportion of methanol.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

3. Preparative High-Performance Liquid Chromatography (HPLC):

-

Fractions enriched with this compound are further purified by preparative HPLC.

-

A common method involves a reversed-phase C18 column.

-

A typical mobile phase is a gradient of water (H₂O) and acetonitrile (CH₃CN). For the specific purification of this compound (often found in a fraction labeled "fraction 5-3" in published studies), an isocratic mobile phase of H₂O-CH₃CN (73:27) has been used.

-

The eluent is monitored by a UV detector, and the peak corresponding to this compound is collected.

-

The solvent is then removed under reduced pressure to yield purified this compound.

4. Structural Elucidation:

-

The structure of the isolated this compound is confirmed using spectroscopic methods, including one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy, as well as High-Resolution Mass Spectrometry (HRMS).

Nitric Oxide (NO) Inhibition Assay

1. Cell Culture:

-

RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

2. Assay Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere.

-

The cells are then pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour).

-

Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce the production of nitric oxide.

-

After an incubation period (e.g., 24 hours), the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

-

The absorbance is read at a specific wavelength (e.g., 540 nm) using a microplate reader.

-

The percentage of NO inhibition is calculated relative to LPS-stimulated cells without this compound treatment.

-

The IC₅₀ value is determined from the dose-response curve.

Signaling Pathways and Mechanism of Action

This compound has been shown to inhibit the production of nitric oxide (NO) in LPS-activated macrophages.[1] This anti-inflammatory effect is likely mediated through the modulation of key signaling pathways involved in the inflammatory response. While direct studies on this compound's mechanism are limited, the inhibition of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation, is a hallmark of anti-inflammatory compounds that act on the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Putative Anti-Inflammatory Signaling Pathway of this compound

The following diagram illustrates the putative signaling pathway through which this compound may exert its anti-inflammatory effects by inhibiting the NF-κB and p38 MAPK pathways, leading to the downregulation of iNOS and COX-2 expression.

References

The Biosynthesis of Dipsanoside B in Dipsacus asper: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of Dipsanoside B, a significant triterpenoid saponin found in the medicinal plant Dipsacus asper. This document details the enzymatic steps, regulatory mechanisms, and experimental methodologies relevant to the study of this complex natural product.

Introduction to this compound

This compound is a hederagenin-type triterpenoid saponin isolated from the roots of Dipsacus asper[1]. Triterpenoid saponins from D. asper are the primary constituents responsible for its pharmacological activities, which have been utilized in traditional medicine for treating conditions like inflammation and bone fractures[2][3]. This compound, as a member of this class of compounds, is of significant interest for its potential therapeutic applications. Understanding its biosynthesis is crucial for metabolic engineering efforts to enhance its production and for the development of novel pharmaceuticals.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the universal precursors of isoprenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These precursors are synthesized through the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in the plastids[2][3]. The pathway then proceeds through the formation of the triterpenoid backbone, followed by a series of oxidative and glycosylation modifications.

Formation of the Triterpenoid Backbone

The initial steps involve the condensation of IPP and DMAPP to form farnesyl pyrophosphate (FPP). Two molecules of FPP are then joined head-to-head to produce squalene, which is subsequently epoxidized to 2,3-oxidosqualene[2][3]. The cyclization of 2,3-oxidosqualene is a critical branch point in triterpenoid biosynthesis. In the case of this compound, the oxidosqualene cyclase, β-amyrin synthase (β-AS), catalyzes the formation of the pentacyclic triterpene, β-amyrin[2][3].

Modification of the β-Amyrin Backbone

Following the formation of the β-amyrin skeleton, a series of oxidative reactions are carried out by cytochrome P450 monooxygenases (CYPs). For hederagenin-based saponins like this compound, β-amyrin undergoes oxidation at the C-28 and C-23 positions. While the specific CYPs in Dipsacus asper have not been definitively identified, studies on other plants suggest that enzymes from the CYP716A and CYP72A families are likely involved. For instance, CYP716A enzymes are known to be β-amyrin 28-oxidases, converting β-amyrin to oleanolic acid. Subsequently, a CYP72A family enzyme could hydroxylate oleanolic acid at the C-23 position to yield hederagenin[2].

Glycosylation of Hederagenin

The final step in the biosynthesis of this compound is the attachment of sugar moieties to the hederagenin aglycone. This process is catalyzed by UDP-dependent glycosyltransferases (UGTs). Transcriptome analysis of Dipsacus asperoides has revealed a number of candidate UGTs potentially involved in saponin biosynthesis[2]. Based on the structure of this compound, which is a diglycoside of hederagenin, it is proposed that specific UGTs sequentially add sugar residues to the C-3 and C-28 positions of the hederagenin backbone.

Caption: Proposed biosynthetic pathway of this compound in Dipsacus asper.

Regulation of this compound Biosynthesis

The biosynthesis of triterpenoid saponins in plants is tightly regulated, often in response to developmental cues and environmental stresses. The jasmonic acid (JA) signaling pathway is a key regulator of this process in Dipsacus asper[4][5][6].

Wounding or treatment with methyl jasmonate (MeJA) has been shown to induce the expression of genes encoding key enzymes in the triterpenoid saponin biosynthesis pathway, such as 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR)[4][6]. This upregulation is mediated by transcription factors, including those from the ERF (Ethylene Response Factor) family, such as DaERF9[4][5]. DaERF9 has been shown to bind to the promoter of DaHMGCR, activating its expression and leading to increased accumulation of asperosaponin VI[4]. It is highly probable that a similar regulatory mechanism governs the biosynthesis of this compound.

Caption: Regulation of this compound biosynthesis by the Jasmonic Acid pathway.

Quantitative Data

While specific quantitative data for this compound biosynthesis is limited, studies on the accumulation of related triterpenoid saponins in Dipsacus asperoides provide valuable insights. The content of these saponins varies significantly across different tissues and developmental stages.

Table 1: Relative Abundance of Triterpenoid Saponins in Different Tissues of Dipsacus asperoides

| Tissue | Asperosaponin VI (relative content) | Hederagenin (relative content) |

| Root | High | Moderate |

| Leaf | Low | Low |

| Flower | Moderate | Low |

| Stem | Low | Low |

| Fibrous Root | High | High |

Source: Adapted from UPLC-Q-TOF-MS analysis in Frontiers in Plant Science, 2023.[2] Note: This table represents the general distribution pattern of related compounds, and similar trends are expected for this compound.

Table 2: Upregulation of Biosynthetic Genes in Response to MeJA Treatment

| Gene | Fold Change (MeJA vs. Control) |

| DaAACT | Increased |

| DaHMGCS | Increased |

| DaHMGCR-2 | Significantly Increased |

Source: Adapted from transcriptome analysis in Frontiers in Plant Science, 2022.[6][7] Note: This data is for asperosaponin VI biosynthesis but indicates the responsiveness of the general pathway to JA signaling.

Experimental Protocols

Extraction and Analysis of this compound by UPLC-MS

This protocol provides a general framework for the extraction and analysis of saponins from Dipsacus asper roots.

1. Sample Preparation:

- Harvest fresh roots of Dipsacus asper.

- Wash the roots thoroughly with deionized water and dry them in a ventilated oven at 50°C until a constant weight is achieved.

- Grind the dried roots into a fine powder using a grinder.

2. Extraction:

- Weigh 1.0 g of the powdered root sample.

- Add 20 mL of 70% methanol to the sample.

- Perform ultrasonic-assisted extraction for 30 minutes at room temperature.

- Centrifuge the extract at 10,000 rpm for 10 minutes.

- Collect the supernatant and filter it through a 0.22 µm syringe filter before analysis.

3. UPLC-MS Conditions (Example):

- Column: Acquity UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm).

- Mobile Phase: A) 0.1% formic acid in water; B) Acetonitrile.

- Gradient: A linear gradient from 5% to 95% B over 15 minutes.

- Flow Rate: 0.3 mL/min.

- Column Temperature: 35°C.

- Injection Volume: 2 µL.

- MS Detection: Q-TOF mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.

- Scan Range: m/z 100-1500.

Functional Characterization of Biosynthetic Genes

This protocol outlines a general workflow for the functional characterization of candidate CYP and UGT genes.

Caption: Workflow for functional characterization of biosynthetic genes.

1. Candidate Gene Identification:

- Perform transcriptome analysis of Dipsacus asper tissues with high saponin content (e.g., roots) to identify candidate CYP and UGT genes.

2. Gene Cloning:

- Design gene-specific primers based on the transcript sequences.

- Amplify the full-length coding sequences from cDNA using PCR.

- Clone the PCR products into an appropriate expression vector (e.g., pYES-DEST52 for yeast, pEAQ-HT for plants).

3. Heterologous Expression:

- Transform the expression constructs into a suitable host system, such as Saccharomyces cerevisiae or Agrobacterium tumefaciens for infiltration of Nicotiana benthamiana.

4. Enzyme Assays:

- For CYPs, isolate microsomes from the transformed yeast or plant cells.

- For UGTs, purify the recombinant proteins.

- Incubate the microsomes or purified proteins with the putative substrate (e.g., β-amyrin, oleanolic acid, hederagenin for CYPs; hederagenin and a UDP-sugar for UGTs) and necessary cofactors (NADPH for CYPs).

5. Product Analysis:

- Extract the reaction products with an organic solvent (e.g., ethyl acetate).

- Analyze the extracts by LC-MS to identify the reaction products by comparing their retention times and mass spectra with authentic standards.

Conclusion and Future Perspectives

The biosynthesis of this compound in Dipsacus asper follows the general pathway of triterpenoid saponin production, involving the MVA/MEP pathways, cyclization of 2,3-oxidosqualene to β-amyrin, and subsequent modifications by CYPs and UGTs. The jasmonic acid signaling pathway plays a crucial role in regulating this process. While the complete set of genes and enzymes specific to this compound biosynthesis has not been fully elucidated, ongoing research in transcriptomics and functional genomics is rapidly advancing our understanding. Future work should focus on the definitive identification and characterization of the specific CYPs and UGTs involved in the final steps of this compound formation. This knowledge will be instrumental for the biotechnological production of this valuable medicinal compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A different function for a member of an ancient and highly conserved cytochrome P450 family: From essential sterols to plant defense - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mass spectrometry analysis of saponins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Licorice beta-amyrin 11-oxidase, a cytochrome P450 with a key role in the biosynthesis of the triterpene sweetener glycyrrhizin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Architecture and Dynamics of the Jasmonic Acid Gene Regulatory Network - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Dipsanoside B: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipsanoside B, a naturally occurring iridoid glycoside isolated from the roots of Dipsacus asperoides, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, alongside a detailed exploration of its biological activities and associated mechanisms of action. This document is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

This compound is a complex molecule with the empirical formula C₆₆H₉₀O₃₇. Its structural elucidation has been primarily achieved through one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy. The fundamental physicochemical properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 889678-64-2 | [1] |

| Molecular Formula | C₆₆H₉₀O₃₇ | [1] |

| Molecular Weight | 1475.4 g/mol | [1] |

| Appearance | Powder | [1] |

| Solubility | Soluble in Dimethyl sulfoxide (DMSO), Pyridine, Methanol, and Ethanol. | [1] |

| Melting Point | Data not available |

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of this compound. While comprehensive public spectral data is limited, the following sections outline the expected spectroscopic features based on its structure.

1.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. These would include:

-

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹, indicative of the numerous hydroxyl groups in the glycosidic units.

-

C-H stretching: Bands in the region of 2850-3000 cm⁻¹ from the aliphatic portions of the molecule.

-

C=O stretching: If carbonyl groups are present in the iridoid structure, sharp, strong absorptions would be observed around 1700-1750 cm⁻¹.

-

C-O stretching: Strong bands in the region of 1000-1300 cm⁻¹ corresponding to the numerous C-O bonds within the glycoside and iridoid structures.

1.1.3. Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry would be a suitable technique for the analysis of this compound. The mass spectrum would be expected to show a prominent peak for the molecular ion [M+H]⁺ or other adducts. Tandem mass spectrometry (MS/MS) would reveal a complex fragmentation pattern resulting from the cleavage of glycosidic bonds and fragmentation of the iridoid core, providing valuable structural information.

Biological Activities and Mechanisms of Action

This compound is a constituent of plants from the genus Dipsacus, which have been traditionally used for their anti-inflammatory, antioxidant, and neuroprotective properties. While research specifically on this compound is emerging, preliminary studies and data on related compounds suggest potential biological activities.

Antibacterial Activity

Some studies on dipsanosides suggest a potential antibacterial action. The proposed mechanism involves the inhibition of essential bacterial enzymes such as DNA gyrase B and tyrosyl-tRNA synthetase, which are critical for bacterial replication and protein synthesis.

References

Dipsanoside B CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the currently available information on Dipsanoside B, a tetrairidoid glucoside isolated from the roots of Dipsacus asperoides. While research on this specific compound is limited, this document consolidates its known properties and potential, yet unverified, mechanisms of action.

Core Data

A clear understanding of the fundamental physicochemical properties of a compound is critical for any research endeavor. The following table summarizes the key identifiers for this compound.

| Parameter | Value | Reference(s) |

| CAS Number | 889678-64-2 | [1] |

| Molecular Weight | 1475.42 g/mol | [1] |

| Molecular Formula | C₆₆H₉₀O₃₇ | [2] |

Biological Activity and Postulated Mechanism of Action

This compound is a member of the dipsanoside class of compounds. Some studies on "dipsanosides" as a group suggest a potential bactericidal action.[3] This activity is hypothesized to occur through the inhibition of two key bacterial enzymes: DNA gyrase B and tyrosyl-tRNA synthetase.[3] Inhibition of these enzymes would disrupt essential cellular processes, including DNA replication and protein synthesis, ultimately leading to bacterial cell death.

It is crucial to note that while this mechanism is proposed for the general class of dipsanosides, specific experimental validation for this compound is not available in the reviewed literature. In fact, one study that isolated Dipsanoside A and B reported that neither compound exhibited obvious cytotoxic activity, which presents a contradiction to the proposed bactericidal properties.[2]

Further research is required to elucidate the specific biological activities and confirm the mechanism of action for this compound.

Experimental Protocols

Detailed experimental protocols for the isolation, purification, and biological evaluation of this compound are not extensively documented in publicly available literature. However, based on the postulated mechanism of action, the following experimental approaches could be employed to investigate its potential antibacterial properties.

General Workflow for Investigating Antibacterial Activity:

Figure 1. A logical workflow for the investigation of this compound's potential antibacterial properties.

1. DNA Gyrase Inhibition Assay:

-

Principle: This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase on a relaxed plasmid DNA substrate.

-

Methodology:

-

Purified DNA gyrase enzyme is incubated with relaxed circular DNA (e.g., pBR322) in the presence of ATP and varying concentrations of this compound.

-

A known DNA gyrase inhibitor (e.g., novobiocin) is used as a positive control.

-

The reaction is stopped, and the different topological forms of the DNA (supercoiled, relaxed, and nicked) are separated by agarose gel electrophoresis.

-

The inhibition of supercoiling is visualized by the decrease in the intensity of the supercoiled DNA band and a corresponding increase in the relaxed DNA band with increasing concentrations of the test compound.

-

The IC₅₀ value can be determined by quantifying the band intensities.

-

2. Tyrosyl-tRNA Synthetase Inhibition Assay:

-

Principle: This assay determines the inhibitory effect of a compound on the aminoacylation of tRNA with tyrosine, a reaction catalyzed by tyrosyl-tRNA synthetase.

-

Methodology:

-

The assay is typically performed by measuring the transfer of radiolabeled tyrosine to its cognate tRNA.

-

Purified tyrosyl-tRNA synthetase is incubated with tRNA, [³H]-tyrosine, ATP, and varying concentrations of this compound.

-

The reaction mixture is incubated, and the reaction is then quenched by precipitating the tRNA and any attached radiolabeled tyrosine using trichloroacetic acid (TCA).

-

The precipitate is collected on a filter, and the amount of incorporated radioactivity is measured using a scintillation counter.

-

A decrease in radioactivity compared to the control (no inhibitor) indicates inhibition of the enzyme.

-

The IC₅₀ value can be calculated from the dose-response curve.

-

Postulated Signaling Pathway

Based on the limited available information suggesting inhibition of DNA gyrase and tyrosyl-tRNA synthetase, a simplified logical diagram can be constructed to represent the potential downstream effects of this compound on a bacterial cell.

Figure 2. Postulated mechanism of bactericidal action for dipsanosides.

Conclusion

This compound is a structurally identified natural product with limited characterization of its biological activity. The hypothesis that it may act as a bactericidal agent by inhibiting DNA gyrase and tyrosyl-tRNA synthetase is based on studies of the broader "dipsanoside" class and requires direct experimental verification. The conflicting report of its lack of cytotoxicity underscores the necessity for further rigorous investigation. The experimental frameworks and the logical pathway diagram presented in this guide offer a foundational approach for future research aimed at elucidating the true therapeutic potential of this compound.

References

The Enigmatic Dipsanoside B: A Search for a Ghost in the Phytochemical Landscape

Despite a comprehensive search of available scientific literature, a specific, characterized compound identified as "Dipsanoside B" remains elusive. While the genus Dipsacus, commonly known as teasel, is a rich source of various bioactive compounds, including a class of molecules referred to as dipsanosides, detailed information regarding the discovery, isolation, and specific biological activities of a "this compound" is not presently available in published research.

The genus Dipsacus has a long history in traditional medicine, particularly in Chinese and Korean folk practices, where it has been used to treat conditions like bone fractures and to support liver and kidney function.[1] Modern phytochemical investigations of Dipsacus species have revealed a diverse array of secondary metabolites, including iridoid glycosides, triterpenoid saponins, alkaloids, and phenolic compounds.[1] These constituents are associated with a wide range of biological activities, such as anti-inflammatory, antioxidant, cytotoxic, and neuroprotective effects.[1]

One review of the specialized metabolites from Dipsacus and the related genus Scabiosa mentions the existence of "Dipsanosides A-N".[2] This suggests that a compound designated as this compound likely exists within this series of natural products. However, the absence of dedicated studies on this specific compound prevents the construction of a detailed technical guide as requested.

General Approach to the Isolation of Saponins from Dipsacus Species

While specific protocols for this compound are unavailable, a general workflow for the isolation and characterization of saponins, a class to which dipsanosides likely belong, from plant material can be outlined. This process typically involves a series of extraction and chromatographic steps.

Below is a generalized experimental workflow that researchers might employ to isolate such compounds from Dipsacus plant material.

Caption: Generalized workflow for the isolation of saponins from Dipsacus species.

Structure Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

| Technique | Purpose |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental formula of the compound. |

| ¹H-NMR | Provides information about the number and types of protons (hydrogen atoms) and their connectivity. |

| ¹³C-NMR | Provides information about the carbon skeleton of the molecule. |

| 2D-NMR (e.g., COSY, HSQC, HMBC) | Establishes the connectivity between protons and carbons, allowing for the complete structural assembly. |

Future Directions

The lack of specific information on this compound represents a gap in the phytochemical understanding of the Dipsacus genus. Future research could focus on the systematic isolation and characterization of the full range of "dipsanosides" from various Dipsacus species. Such studies would be invaluable in cataloging the chemical diversity of this medicinally important genus and could lead to the discovery of novel compounds with therapeutic potential. Once isolated and characterized, this compound could be subjected to a battery of bioassays to determine its pharmacological properties, potentially uncovering new leads for drug development.

Until such research is published, a detailed technical guide on this compound cannot be compiled. Researchers interested in this area are encouraged to consult the broader literature on the phytochemistry of the Dipsacus genus as a starting point for their investigations.

References

Dipsanoside B: A Deep Dive into its Therapeutic Potential

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today details the promising therapeutic potential of Dipsanoside B, a naturally occurring saponin. The guide, aimed at researchers, scientists, and drug development professionals, meticulously outlines the compound's mechanisms of action in neuroprotection, anti-atherosclerosis, and anti-inflammatory pathways, supported by quantitative data, detailed experimental protocols, and novel signaling pathway visualizations.

This compound has emerged as a molecule of significant interest in the scientific community for its potential to address a range of critical diseases. This whitepaper consolidates the current understanding of its therapeutic targets, offering a foundational resource for future research and drug development endeavors.

Neuroprotection: Targeting Mitochondrial Dynamics in Ischemic Stroke

This compound demonstrates significant neuroprotective effects, primarily through the inhibition of the mitochondrial E3 ubiquitin ligase 1 (Mul1).[1] This inhibition plays a crucial role in regulating mitochondrial dynamics and function, which are often compromised during ischemic events.

In a rat model of ischemic stroke, treatment with this compound was shown to attenuate brain injury, including a reduction in infarction and apoptosis.[1] The underlying mechanism involves the modulation of key proteins involved in mitochondrial fission and fusion. Specifically, this compound counteracts the ischemia-induced increase in Mul1 and Dynamin-related protein 1 (Drp1) levels, while restoring the levels of mitofusin 2 (Mfn2), a protein essential for mitochondrial fusion.[1]

Furthermore, in vitro studies using PC12 cells subjected to hypoxia have corroborated these findings. This compound treatment reversed the hypoxia-induced upregulation of Mul1 and Drp1, and the downregulation of Mfn2.[1] This restoration of mitochondrial dynamics leads to improved mitochondrial function, evidenced by a decrease in reactive oxygen species (ROS) production and an increase in ATP generation.[1]

Quantitative Data: Neuroprotective Effects of this compound

| Parameter | Model System | Treatment | Result |

| Neurological Dysfunction & Brain Injury | Ischemic Stroke Rat Model | This compound | Attenuated |

| Mul1 Protein Level | Ischemic Stroke Rat Model | This compound | Decreased |

| Drp1 Protein Level | Ischemic Stroke Rat Model | This compound | Decreased |

| Mfn2 Protein Level | Ischemic Stroke Rat Model | This compound | Increased |

| ATP Production | Ischemic Stroke Rat Model | This compound | Increased |

| Cell Injury (Necroptosis & Apoptosis) | Hypoxic PC12 Cells | This compound | Reversed |

| Mul1 Protein Level | Hypoxic PC12 Cells | This compound | Decreased |

| Drp1 Protein Level | Hypoxic PC12 Cells | This compound | Decreased |

| Mfn2 Protein Level | Hypoxic PC12 Cells | This compound | Increased |

| Reactive Oxygen Species (ROS) Production | Hypoxic PC12 Cells | This compound | Decreased |

| Mitochondrial Fission | Hypoxic PC12 Cells | This compound | Decreased |

| Mitochondrial Membrane Potential | Hypoxic PC12 Cells | This compound | Increased |

| ATP Production | Hypoxic PC12 Cells | This compound | Increased |

Experimental Protocols:

In Vivo Ischemic Stroke Model:

-

Animal Model: Male Sprague-Dawley rats.

-

Procedure: Middle cerebral artery occlusion (MCAO) for 2 hours followed by 24 hours of reperfusion to induce ischemic stroke.

-

Treatment: this compound administered at different dosages.

-

Analysis: Neurological deficit scoring, measurement of infarct volume, and Western blot analysis of brain tissue for Mul1, Drp1, and Mfn2 protein levels. ATP levels were also quantified.[1]

In Vitro Hypoxia Model:

-

Cell Line: PC12 cells.

-

Procedure: Cells were subjected to 8 hours of hypoxia followed by 24 hours of reoxygenation.

-

Treatment: this compound was added to the cell culture at various concentrations.

-

Analysis: Cell injury was assessed by measuring necroptosis and apoptosis. Protein levels of Mul1, Drp1, and Mfn2 were determined by Western blot. Mitochondrial function was evaluated by measuring ROS production, mitochondrial fission, mitochondrial membrane potential, and ATP production.[1]

Signaling Pathway:

Caption: this compound inhibits Mul1, leading to reduced mitochondrial fission and enhanced fusion, thereby improving mitochondrial function and promoting neuroprotection.

Anti-Atherosclerosis: Promoting Macrophage Autophagy

This compound exhibits potent anti-atherosclerotic properties by inducing autophagy in macrophages, a key process in mitigating the buildup of lipids within arterial walls.[2][3][4]

In a study utilizing ApoE-/- mice fed a high-fat diet, this compound treatment significantly reduced the size of atherosclerotic lesions and improved plaque stability.[2][4] The compound was also found to regulate lipid metabolism without causing adverse effects on liver and kidney function.[2][4]

The mechanism of action at the cellular level involves the promotion of autophagy in macrophages. In vitro experiments with RAW264.7 macrophages demonstrated that this compound dose-dependently inhibited the internalization of oxidized low-density lipoprotein (ox-LDL) and subsequent intracellular lipid accumulation.[2][3][4] This was accompanied by an increase in the formation of autophagosomes and the upregulation of autophagy markers LC3-II and p62.[2][4] The essential role of autophagy was confirmed by the observation that inhibiting autophagy (using chloroquine) abolished the anti-atherosclerotic effects of this compound.[2][4]

Quantitative Data: Anti-Atherosclerotic Effects of this compound

| Parameter | Model System | Treatment | Result |

| Atherosclerotic Lesion Size | ApoE-/- Mice | This compound | Significantly Reduced |

| Plaque Stability | ApoE-/- Mice | This compound | Improved |

| ox-LDL Internalization | RAW264.7 Macrophages | This compound (10, 30, 100 µM) | Dose-dependently Inhibited |

| Intracellular Lipid Accumulation | RAW264.7 Macrophages | This compound (10, 30, 100 µM) | Dose-dependently Inhibited |

| Autophagosome Formation | In vivo & In vitro | This compound | Increased |

| LC3-II Expression | In vivo & In vitro | This compound | Upregulated |

| p62 Expression | In vivo & In vitro | This compound | Upregulated |

Experimental Protocols:

In Vivo Atherosclerosis Model:

-

Animal Model: ApoE-/- mice.

-

Procedure: Mice were fed a high-fat diet to induce atherosclerosis.

-

Treatment: this compound was administered to the mice.

-

Analysis: The size of atherosclerotic lesions and plaque stability were assessed. Lipid metabolism was also evaluated.[2][4]

In Vitro Foam Cell Formation Model:

-

Cell Line: RAW264.7 macrophages.

-

Procedure: Cells were incubated with oxidized low-density lipoprotein (ox-LDL) to induce foam cell formation.

-

Treatment: this compound was added at concentrations of 10, 30, and 100 µM.[3]

-

Analysis: Inhibition of ox-LDL internalization and intracellular lipid accumulation were measured. Autophagy was assessed by monitoring autophagosome formation and the expression of LC3-II and p62.[2][3][4]

Signaling Pathway:

Caption: this compound promotes macrophage autophagy, which in turn inhibits lipid accumulation and foam cell formation, thereby attenuating atherosclerosis.

Anti-inflammatory Potential

Preliminary evidence suggests that this compound also possesses anti-inflammatory properties. A recent study on sepsis-associated encephalopathy in mice demonstrated that this compound could significantly suppress the central inflammatory response induced by lipopolysaccharide (LPS).[5] The therapeutic effect was attributed to the reduction of blood-brain barrier impairment and the infiltration of pathogenic Th17 cells into the central nervous system.[5] This was achieved through the inhibition of the vascular endothelial growth factor A (VEGFA)/VEGF receptor 2 (VEGFR2)/endothelial nitric oxide synthase (eNOS) signaling pathway.[5]

While direct quantitative data on the anti-inflammatory efficacy of this compound, such as IC50 values for cytokine inhibition, are not yet widely available, these findings point towards a promising new avenue for research into its therapeutic applications.

Future Directions

The compiled data strongly support the therapeutic potential of this compound in a variety of disease models. Its ability to modulate fundamental cellular processes such as mitochondrial dynamics and autophagy underscores its significance as a lead compound for drug development. Further research is warranted to fully elucidate its anti-inflammatory and potential anti-cancer activities, and to translate these promising preclinical findings into clinical applications.

This technical guide serves as a critical resource for the scientific community, providing a solid foundation for the continued exploration of this compound as a novel therapeutic agent.

References

- 1. Dipsacoside B Exerts a Beneficial Effect on Brain Injury in the Ischemic Stroke Rat through Inhibition of Mitochondrial E3 Ubiquitin Ligase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Dipsacoside B Attenuates Atherosclerosis by Promoting Autophagy to Inhibit Macrophage Lipid Accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dipsacoside B Attenuates Atherosclerosis by Promoting Autophagy to Inhibit Macrophage Lipid Accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dipsacoside B ameliorates cognitive impairment in sepsis-associated encephalopathy by reducing Th17 cell infiltration and neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

Dipsanoside B and the Osteoprotective Potential of Dipsacus asper in Traditional Medicine: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

For centuries, the root of Dipsacus asper, known in Traditional Chinese Medicine as "Xu Duan," has been prescribed to treat bone-related ailments, including fractures and osteoporosis. This ethnobotanical history has spurred modern scientific inquiry into its chemical constituents to validate and understand the mechanisms behind its therapeutic effects. Among the numerous compounds isolated from this plant, such as iridoid glycosides, triterpenoid saponins, and alkaloids, Dipsanoside B stands as a notable, yet under-investigated, component.[1] While direct research on this compound is limited, studies on crude extracts of Dipsacus asper and its other isolated compounds have revealed significant osteoprotective activities, primarily through the modulation of osteoblast and osteoclast functions.[1][2] This guide synthesizes the current understanding of the bioactive components of Dipsacus asper, with a focus on the established signaling pathways and experimental data that suggest a promising avenue for the development of novel therapeutics for bone diseases like osteoporosis.

Pharmacological Activities of Dipsacus asper Constituents

The therapeutic potential of Dipsacus asper in bone health is attributed to its dual-action capability: promoting bone formation by osteoblasts and inhibiting bone resorption by osteoclasts.

-

Stimulation of Osteogenesis: Active compounds within Dipsacus asper extracts have been shown to enhance the differentiation and maturation of osteoblasts, the cells responsible for synthesizing new bone matrix.[2][3] This is evidenced by the upregulation of key osteogenic markers such as Alkaline Phosphatase (ALP), Collagen Type I (Col-1), Runt-related transcription factor 2 (Runx2), and Osteocalcin (OCN).[2] Furthermore, these compounds promote the mineralization of the bone matrix, the final step in bone formation.[3]

-

Inhibition of Osteoclastogenesis: Concurrently, constituents of Dipsacus asper have been found to suppress the formation and activity of osteoclasts, the cells that break down bone tissue. The balance between osteoblast and osteoclast activity is critical for maintaining bone homeostasis, and a shift in favor of osteoblasts is a key strategy in osteoporosis treatment.[1] The anti-osteoporotic effects of Dipsacus asper polysaccharides, for instance, are linked to the downregulation of RANKL and RANK expression, key signaling molecules in osteoclast formation.[4]

Key Signaling Pathways in Bone Metabolism Modulated by Dipsacus asper Constituents

Research into the molecular mechanisms of Dipsacus asper extracts and its isolated compounds has identified several critical signaling pathways that are modulated to achieve an osteoprotective effect.

1. Promotion of Osteoblast Differentiation via BMP/MAPK Signaling

Bone Morphogenetic Protein-2 (BMP-2) is a potent growth factor that induces osteoblast differentiation. Asperosaponin VI, another active compound from Dipsacus asper, has been shown to stimulate osteoblast maturation by increasing the synthesis of BMP-2.[3] This initiation of the signaling cascade leads to the activation of downstream mitogen-activated protein kinases (MAPKs), specifically p38 and Extracellular signal-regulated kinase 1/2 (ERK1/2).[3] The activation of these pathways is crucial for the transcription of genes that drive osteoblast differentiation and function.[3]

2. Inhibition of Osteoclastogenesis via the RANKL/RANK/OPG Axis

The RANKL/RANK/OPG signaling axis is the master regulator of osteoclast formation and activity. RANKL (Receptor Activator of Nuclear Factor-κB Ligand) binds to its receptor RANK on osteoclast precursors, triggering their differentiation into mature osteoclasts.[5][6] Osteoprotegerin (OPG) acts as a decoy receptor, binding to RANKL and preventing it from activating RANK, thereby inhibiting osteoclastogenesis.[6] Polysaccharides from Dipsacus asper have been found to exert their anti-osteoporotic effects by favorably modulating this pathway. They up-regulate the expression of OPG while down-regulating the expression of RANK and RANKL.[4] This shifts the balance towards inhibiting osteoclast formation and reducing bone resorption.

Quantitative Data on the Bioactivity of Dipsacus asper Constituents

While specific quantitative data for this compound remains elusive, studies on extracts and other compounds from Dipsacus asper provide valuable insights into its potential efficacy.

| Compound/Extract | Assay | Cell Line | Concentration | Result | Source |

| Dipsacus asper Polysaccharide (DAP) | In vivo (OVX rats) | - | 50 & 200 mg/kg/day | Significantly prevented OVX-induced bone loss and biomechanical reduction.[4] | [4] |

| Asperosaponin VI (ASA VI) | ALP Activity | MC3T3-E1 | Not specified | Significant induction of ALP activity.[3] | [3] |

| Asperosaponin VI (ASA VI) | Mineralization | MC3T3-E1 | Not specified | Significant induction of mineralization.[3] | [3] |

| Dipsacus asper Extract (DAE) | Gene Expression | PDLSCs | Not specified | Higher expression of Col-1, ALP, Runx2, and OCN genes.[2] | [2] |

| Dipsacus asper Extract (DAE) | Mineralization | PDLSCs | Not specified | 1.4-fold increase in mineralization.[2] | [2] |

Experimental Protocols

The following are generalized protocols for key experiments used to assess the osteogenic and anti-osteoclastogenic potential of compounds like those found in Dipsacus asper.

1. Osteoblast Differentiation and Mineralization Assay

-

Cell Culture: Murine pre-osteoblastic cells (e.g., MC3T3-E1) are cultured in a growth medium (e.g., α-MEM supplemented with 10% FBS and antibiotics).

-

Osteogenic Induction: To induce differentiation, the growth medium is supplemented with osteogenic inducers, typically ascorbic acid (50 µg/mL) and β-glycerophosphate (10 mM).

-

Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) alongside the osteogenic induction medium. A vehicle control is run in parallel. The medium is changed every 2-3 days.

-

Alkaline Phosphatase (ALP) Activity Assay: After 7-10 days of culture, cells are washed with PBS and lysed. The cell lysate is then incubated with a p-nitrophenyl phosphate (pNPP) substrate. The conversion of pNPP to p-nitrophenol by ALP is measured colorimetrically at 405 nm. ALP activity is often normalized to the total protein content of the lysate.

-

Alizarin Red S Staining for Mineralization: After 21-28 days, the cell cultures are fixed (e.g., with 4% paraformaldehyde) and stained with 2% Alizarin Red S solution (pH 4.2). This dye stains calcium deposits, which appear as red nodules, indicating matrix mineralization. The stained nodules can be photographed and quantified by extracting the dye and measuring its absorbance.

2. Osteoclastogenesis Assay (TRAP Staining)

-

Cell Culture: Bone marrow macrophages (BMMs) or RAW 264.7 cells are cultured in a suitable medium.

-

Osteoclast Induction: To induce differentiation into osteoclasts, the medium is supplemented with Receptor Activator of Nuclear Factor-κB Ligand (RANKL) at an appropriate concentration (e.g., 50-100 ng/mL).

-

Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) in the presence of RANKL. A vehicle control is run in parallel.

-

TRAP Staining: After 5-7 days, when multinucleated osteoclasts have formed in the control group, the cells are fixed. They are then stained for Tartrate-Resistant Acid Phosphatase (TRAP), a hallmark enzyme of osteoclasts, using a commercially available kit. TRAP-positive multinucleated cells (typically defined as having ≥3 nuclei) are identified as osteoclasts and counted under a microscope.

Conclusion and Future Directions

The traditional use of Dipsacus asper for bone healing is well-supported by modern research demonstrating the potent effects of its extracts and isolated compounds on bone cell biology. The modulation of key signaling pathways, including the BMP/MAPK and RANKL/RANK/OPG systems, provides a clear mechanistic basis for its osteoprotective properties.

However, a significant knowledge gap exists regarding the specific role and mechanism of this compound. Future research should prioritize the isolation and purification of this compound to enable targeted in vitro and in vivo studies. Elucidating its specific effects on osteoblast and osteoclast differentiation, identifying the signaling pathways it modulates, and determining its efficacy and potency (e.g., IC50 values) are critical next steps. Such research will be invaluable in determining whether this compound is a key contributor to the therapeutic effects of Dipsacus asper and whether it holds promise as a standalone candidate for the development of new anti-osteoporotic drugs.

References

- 1. Osteoporosis therapies and their mechanisms of action (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biocat.com [biocat.com]

- 4. mdpi.com [mdpi.com]

- 5. Inhibition of RANKL-induced osteoclastogenesis through the suppression of the ERK signaling pathway by astragaloside IV and attenuation of titanium-particle-induced osteolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Navigating the Labyrinth of Cytotoxicity: A Technical Guide to the Preliminary Screening of Dipsanoside B

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutic agents, the initial assessment of a compound's cytotoxic potential is a critical gateway. This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of a putative bioactive compound, Dipsanoside B. Due to the current absence of specific published data on this compound, this document serves as a foundational framework, outlining standard experimental protocols, data presentation strategies, and relevant signaling pathways commonly investigated in early-stage cytotoxicity studies.

Core Principles of In Vitro Cytotoxicity Screening

In vitro cytotoxicity assays are indispensable tools in preclinical drug development, offering a rapid and cost-effective means to evaluate the potential of a compound to induce cell death or inhibit cell proliferation.[1][2] These assays are fundamental for initial toxicity screening, elucidating mechanisms of action, and prioritizing promising drug candidates for further development.[2] A variety of assays are available, each targeting different cellular parameters to assess cell health, including cell viability, membrane integrity, and metabolic activity.[2][3]

Experimental Workflow for Preliminary Cytotoxicity Screening

The initial evaluation of this compound's cytotoxicity would typically follow a structured workflow designed to provide robust and reproducible data.

Key Experimental Protocols

Detailed methodologies are crucial for the reproducibility of cytotoxicity studies. Below are standard protocols for commonly employed assays.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is often an indicator of cell viability.[4]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control. Incubate for 24, 48, and 72 hours.

-

MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Membrane Integrity Assay (LDH Release Assay)

The lactate dehydrogenase (LDH) release assay is a method to quantify cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[5]

Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Sample Collection: After the treatment period, collect the cell culture supernatant.

-

LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

-

Absorbance Measurement: Measure the absorbance of the resulting formazan product at 490 nm.

-

Data Analysis: Determine the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release).

Data Presentation

Quantitative data from cytotoxicity screening should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Hypothetical IC50 Values of this compound on Various Cancer Cell Lines

| Cell Line | Tissue of Origin | Incubation Time (h) | IC50 (µM) |

| HeLa | Cervical Cancer | 24 | > 100 |

| 48 | 75.3 ± 5.2 | ||

| 72 | 42.1 ± 3.8 | ||

| A549 | Lung Cancer | 24 | 92.5 ± 6.1 |

| 48 | 68.9 ± 4.7 | ||

| 72 | 35.8 ± 2.9 | ||

| MCF-7 | Breast Cancer | 24 | > 100 |

| 48 | 88.1 ± 7.4 | ||

| 72 | 55.6 ± 4.5 |

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Hypothetical Cell Viability of HeLa Cells Treated with this compound (48h)

| Concentration (µM) | Cell Viability (%) |

| 0 (Vehicle) | 100 ± 4.5 |

| 10 | 95.2 ± 3.9 |

| 25 | 78.6 ± 5.1 |

| 50 | 61.3 ± 4.2 |

| 75 | 49.8 ± 3.7 |

| 100 | 35.4 ± 2.8 |

Data are presented as mean ± standard deviation.

Potential Signaling Pathways in this compound-Induced Cytotoxicity

Should preliminary screening indicate significant cytotoxic activity, subsequent studies would focus on elucidating the underlying molecular mechanisms. Apoptosis, or programmed cell death, is a common pathway through which cytotoxic agents exert their effects.

References

- 1. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]

- 2. In Vitro Cytotoxicity - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. Cell Viability Assays | Cytotoxicity Assays | Cell Proliferation Assay | Cell Death Detection [promega.com]

- 4. In vitro cytotoxicity assay: Significance and symbolism [wisdomlib.org]

- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction of Dipsanoside B from Lonicera macranthoides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lonicera macranthoides, a species of honeysuckle, is a valuable source of various bioactive compounds, including the triterpenoid saponin Dipsanoside B. This document provides detailed protocols for the extraction and purification of this compound, along with a summary of comparative extraction yields. The methodologies outlined are intended to offer a comprehensive guide for researchers and professionals involved in natural product chemistry and drug discovery.

Data Presentation: Quantitative Analysis of Extraction Yields

The efficiency of this compound extraction is highly dependent on the chosen method. Below is a summary of yields obtained through different techniques. It is important to note that many studies report the combined yield of major saponins, including this compound (also referred to as Dipsacoside B) and Macranthoidin B.

| Extraction Method | Solvent/System | Key Parameters | Combined Yield of this compound and Macranthoidin B (mg/g of dried plant material) | Reference |

| Ultrasound-Assisted Deep Eutectic Solvent Extraction (DES-UAE) | Choline chloride: Ethylene glycol (1:2 molar ratio) with 40% water | Temperature: 51 °C; Time: 43 min; Liquid-solid ratio: 22 mL/g; Ultrasonic power: 280 W | 101.82 ± 3.7 | [1] |

| Ultrasonic Extraction (UE) | 50% Ethanol | Not specified | Approx. 84.85 (Calculated as ~1.2 times less than DES-UAE) | [1] |

| Ultrasonic Extraction | 50% Methanol | Not specified | 75.13 (at the Yinhua flowering stage) | [1] |

| Maceration Extraction (ME) | 50% Ethanol | Temperature: 25 °C; Time: 6 h; Liquid-solid ratio: 20 mL/g | Approx. 25.46 - 50.91 (Calculated as 2-4 times less than DES-UAE) | [1] |

| Percolation Extraction (PE) | 50% Ethanol | Soaking time: 12 h; Flow rate: 3 mL/min; Temperature: 25 °C | Approx. 25.46 - 50.91 (Calculated as 2-4 times less than DES-UAE) | [1] |

| Traditional n-butanol extraction | n-butanol | Not specified | 2.62 | [1] |

Experimental Protocols

Protocol 1: Ultrasound-Assisted Deep Eutectic Solvent Extraction (DES-UAE) of this compound

This protocol describes an efficient and environmentally friendly method for extracting this compound using a deep eutectic solvent combined with ultrasonication.[1]

1. Materials and Reagents:

- Dried Lonicera macranthoides powder

- Choline chloride (ChCl)

- Ethylene glycol (EG)

- Deionized water

- 50 mL conical flasks

- Ultrasonic bath/sonicator

- Centrifuge

- 0.45 μm microporous membrane filters

2. Preparation of the Deep Eutectic Solvent (DES):

- Prepare a mixture of Choline chloride and Ethylene glycol in a molar ratio of 1:2.

- Add 40% (v/v) deionized water to the mixture.

- Gently heat and stir until a homogenous, clear liquid is formed.

3. Extraction Procedure:

- Accurately weigh 1.0 g of dried Lonicera macranthoides powder and place it into a 50 mL conical flask.

- Add 22 mL of the prepared DES to the flask (liquid-solid ratio of 22 mL/g).

- Place the flask in an ultrasonic bath set to 280 W.

- Conduct the extraction at a constant temperature of 51 °C for 43 minutes.

- After extraction, centrifuge the mixture at 3800 rpm for 15 minutes.

- Decant the supernatant and filter it through a 0.45 μm microporous membrane to remove any remaining solid particles.

- The resulting filtrate is the crude extract containing this compound.

Protocol 2: Maceration Extraction (ME) of this compound

This protocol outlines a conventional maceration technique for this compound extraction.[1]

1. Materials and Reagents:

- Dried Lonicera macranthoides powder

- 50% Ethanol

- 50 mL conical flasks

- Shaker/orbital incubator

- Centrifuge

- 0.45 μm microporous membrane filters

2. Extraction Procedure:

- Weigh 1.0 g of dried Lonicera macranthoides powder into a 50 mL conical flask.

- Add 20 mL of 50% ethanol.

- Seal the flask and place it on a shaker at 25 °C for 6 hours.

- Centrifuge the mixture at 3800 rpm for 15 minutes at 25 °C.

- Collect the supernatant and filter it through a 0.45 μm microporous membrane.

Protocol 3: Percolation Extraction (PE) of this compound

This protocol details a standard percolation method for the extraction of this compound.[1]

1. Materials and Reagents:

- Dried Lonicera macranthoides powder

- 50% Ethanol

- Glass percolation cylinder

- 0.45 μm microporous membrane filters

2. Extraction Procedure:

- Weigh 4.0 g of dried Lonicera macranthoides powder and place it into a glass percolation cylinder.

- Add enough 50% ethanol to soak the powder and let it stand for 12 hours.

- Begin percolation at a flow rate of 3 mL/min at 25 °C, continuously adding fresh 50% ethanol to the top of the powder.

- Collect the filtrate.

- Filter the collected percolate through a 0.45 μm microporous membrane.

Protocol 4: Purification of this compound using Macroporous Resin

This protocol describes a method for the purification of this compound from the crude extract.

1. Materials and Reagents:

- Crude extract containing this compound

- Macroporous resin (e.g., HPD-100)

- Deionized water

- Ethanol (various concentrations for gradient elution)

- Chromatography column

2. Resin Preparation and Column Packing:

- Pre-treat the macroporous resin according to the manufacturer's instructions.

- Pack the prepared resin into a chromatography column.

3. Adsorption and Elution:

- Load the crude extract onto the packed column at a controlled flow rate.

- Wash the column with deionized water to remove impurities.

- Perform a gradient elution with increasing concentrations of ethanol in water to desorb the saponins.

- Collect the fractions and analyze for the presence of this compound using a suitable analytical method (e.g., HPLC).

- Combine the fractions rich in this compound.

Visualization of Workflows and Pathways

Caption: Workflow for the extraction and purification of this compound.

References

Application Note: Quantification of Dipsanoside B using a Validated High-Performance Liquid Chromatography (HPLC) Method

Introduction

Dipsanoside B is a naturally occurring iridoid glucoside tetramer isolated from Dipsacus asper.[1] As a unique and complex molecule, interest in its biological activities and potential therapeutic applications necessitates a reliable and accurate analytical method for its quantification in various matrices, including raw plant material, extracts, and finished products. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method developed and validated for the precise quantification of this compound. The method is suitable for quality control, pharmacokinetic studies, and standardization of herbal preparations.

Principle of the Method

The method utilizes reversed-phase chromatography to separate this compound from other components in the sample matrix. A C18 column is used as the stationary phase, which retains the analyte based on its hydrophobicity. A gradient elution with a mobile phase consisting of an aqueous component and an organic modifier allows for the effective separation and elution of this compound. The quantification is achieved by detecting the analyte using a UV detector at a specified wavelength and comparing the peak area to that of a certified reference standard.

Detailed Experimental Protocols

1. Materials and Reagents

-

This compound reference standard (≥98% purity)[1]

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered and deionized)

-

Formic acid (analytical grade)

-

Sample matrix (e.g., dried Dipsacus asper root powder, herbal extract)

2. Instrumentation and Chromatographic Conditions

-

HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Chromatographic Data System (CDS): Software for instrument control, data acquisition, and processing.

Table 1: HPLC Chromatographic Conditions

| Parameter | Setting |

| Column | C18, 4.6 x 250 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | 0-10 min: 15-25% B; 10-25 min: 25-40% B; 25-30 min: 40-15% B; 30-35 min: 15% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 235 nm |

| Injection Volume | 10 µL |

| Run Time | 35 minutes |

3. Preparation of Standard and Sample Solutions

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 5 to 200 µg/mL.

-

Sample Preparation:

-

Accurately weigh 1.0 g of powdered sample material.

-

Add 50 mL of 70% methanol.

-

Perform ultrasonication for 30 minutes.

-

Allow the mixture to cool to room temperature.

-

Centrifuge the extract at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter prior to HPLC injection.[2][3]

-

4. Method Validation Protocol

The developed method was validated according to the International Council for Harmonisation (ICH) guidelines, evaluating specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[4][5]

-

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This was evaluated by comparing the chromatograms of a blank matrix, a standard solution, and a sample solution.

-

Linearity and Range: A calibration curve was constructed by plotting the peak area against the concentration of the working standard solutions. The linearity was assessed by the correlation coefficient (r²) of the regression line.[6]

-

Accuracy: Determined by performing a recovery study. A known amount of this compound standard was spiked into a pre-analyzed sample at three different concentration levels (80%, 100%, and 120% of the nominal sample concentration). The percentage recovery was then calculated.[5]

-

Precision:

-

Repeatability (Intra-day precision): Assessed by analyzing six replicate injections of the same sample on the same day.

-

Intermediate Precision (Inter-day precision): Assessed by analyzing the same sample on three different days. The results were expressed as the relative standard deviation (%RSD).

-

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Calculated based on the standard deviation of the response and the slope of the calibration curve. LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.[6]

Quantitative Data Summary

Table 2: Linearity and Range Data

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 5 | 65.2 |

| 10 | 132.8 |

| 25 | 330.1 |

| 50 | 658.9 |

| 100 | 1315.5 |

| 200 | 2640.2 |

| Linear Range | 5 - 200 µg/mL |

| Regression Equation | y = 13.18x + 2.54 |

| Correlation Coefficient (r²) | 0.9998 |

Table 3: Accuracy (Recovery) Data

| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | %RSD (n=3) |

| 80% | 40 | 39.6 | 99.0 | 1.2 |

| 100% | 50 | 50.8 | 101.6 | 0.9 |

| 120% | 60 | 59.1 | 98.5 | 1.5 |

| Average Recovery | 99.7% |

Table 4: Precision Data

| Precision Type | %RSD (n=6) |

| Repeatability (Intra-day) | 1.3% |

| Intermediate Precision (Inter-day) | 1.8% |

Table 5: LOD and LOQ

| Parameter | Value |

| Limit of Detection (LOD) | 0.5 µg/mL |

| Limit of Quantitation (LOQ) | 1.5 µg/mL |

Visualizations

Caption: Overall experimental workflow for the quantification of this compound.

Caption: Logical relationship of HPLC method validation parameters.

References

- 1. This compound | CAS:889678-64-2 | Manufacturer ChemFaces [chemfaces.com]

- 2. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 3. HPLC Sample Prep Basics - Axion Labs [axionlabs.com]

- 4. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]

- 5. Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]